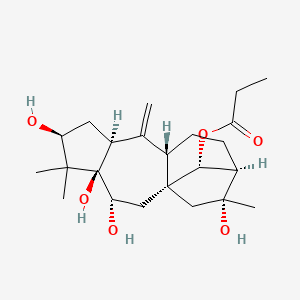

Asebotoxin II

描述

Classification and Nomenclature of Asebotoxin II

This compound is classified as a grayanane diterpenoid. researchgate.net Diterpenoids are a class of organic chemicals composed of four isoprene (B109036) units. The grayanane skeleton is a rearranged pimarane-type diterpene skeleton.

The systematic IUPAC name for this compound is [(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁸]hexadecanyl] propanoate. It has the chemical formula C₂₃H₃₆O₆. beilstein-journals.org

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | [(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁸]hexadecanyl] propanoate |

| CAS Number | 23984-18-1 |

| Chemical Formula | C₂₃H₃₆O₆ |

| Molecular Weight | 408.5 g/mol |

| Synonyms | this compound, C09063, CHEBI:2872 |

Historical Context of Grayanotoxin Research Relevant to this compound Discovery

The study of grayanotoxins has a long history, with early reports of "mad honey" poisoning dating back to ancient Greece. hku.hk The term "Asebotoxin" itself was first used in 1882 by Eykman, who isolated a toxic substance from Andromeda japonica (now Pieris japonica). hku.hk The name is derived from "Asebi," the Japanese name for the plant.

The broader research into grayanotoxins, also known as andromedotoxins and rhodotoxins, gained momentum in the 20th century. creative-biostructure.comnih.gov Japanese scientists were at the forefront of this research. The isolation and structural elucidation of numerous grayanotoxins, including Grayanotoxin I, II, and III, from Leucothoe grayana in the mid-20th century by Japanese researchers laid the groundwork for the discovery and characterization of other related compounds like this compound. drugfuture.com this compound was also isolated from Leucothoe grayana. nii.ac.jp The systematic investigation of the toxic principles of various Ericaceae plants led to the identification of a large family of structurally related grayanane diterpenoids, including the asebotoxins.

Structure

3D Structure

属性

分子式 |

C23H36O6 |

|---|---|

分子量 |

408.5 g/mol |

IUPAC 名称 |

[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate |

InChI |

InChI=1S/C23H36O6/c1-6-18(26)29-19-14-8-7-13-12(2)15-9-16(24)20(3,4)23(15,28)17(25)10-22(13,19)11-21(14,5)27/h13-17,19,24-25,27-28H,2,6-11H2,1,3-5H3/t13-,14+,15-,16-,17+,19+,21+,22-,23-/m0/s1 |

InChI 键 |

VVXZWGWGAMWPOU-GTPZWBMOSA-N |

SMILES |

CCC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O |

手性 SMILES |

CCC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H](C3=C)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |

规范 SMILES |

CCC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O |

产品来源 |

United States |

Occurrence and Natural Biogenesis of Asebotoxin Ii

Plant Sources and Distribution in Ericaceae Family

Asebotoxin II, identified by CAS number 23984-18-1 and molecular formula C23H36O6, has been reported to occur in the seeds of the horse chestnut plant, Aesculus hippocastanum ontosight.ai. However, the broader class of compounds known as grayanotoxins, to which this compound is structurally related, are predominantly found in plants belonging to the Ericaceae (heath) family taylorandfrancis.comwikipedia.orgnih.govacs.orgmedicinalmadhoney.comresearchgate.netresearchgate.net. This family includes well-known genera such as Rhododendron, Kalmia, Leucothoe, Lyonia, and Pieris wikipedia.orgacs.orgresearchgate.net. While "asebotoxin" (singular) has been noted in Pieris japonica cdnsciencepub.com, a member of the Ericaceae family, potentially retarding fungal invasion, the specific distribution of "this compound" beyond Aesculus hippocastanum requires further detailed investigation. Grayanotoxin I, a closely related compound, is often referred to by synonyms including "asebotoxin" nih.govdrugfuture.com.

Biosynthetic Pathways of Grayanotoxins and this compound Analogues

The biosynthesis of grayanotoxins, and by extension likely this compound, is a complex process rooted in the plant's terpenoid metabolic machinery. These pathways begin with simple isoprenoid precursors and involve intricate cyclization and rearrangement steps.

Terpenoids, including diterpenoids like grayanotoxins and this compound, are synthesized from fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) kegg.jpnih.govnih.govrsc.orgd-nb.infotandfonline.commdpi.comnih.gov. Plants utilize two primary pathways to produce these precursors:

The Mevalonate (MVA) pathway , primarily located in the cytosol, contributes to the synthesis of sesquiterpenes, triterpenes, and sterols kegg.jpnih.govnih.govrsc.orgtandfonline.com.

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , also known as the deoxyxylulose phosphate (B84403) (DXP) pathway, is predominantly found in plastids and is responsible for the production of monoterpenes, diterpenes, and tetraterpenes (carotenoids) kegg.jpnih.govnih.govrsc.orgtandfonline.comacs.org.

For the synthesis of diterpenes (C20), the key precursor is geranylgeranyl diphosphate (GGPP), which is generated through the sequential addition of IPP units to DMAPP kegg.jpnih.govnih.govd-nb.infomdpi.com. The MEP pathway is generally considered the principal route for diterpene biosynthesis in plants kegg.jpnih.govnih.govrsc.orgtandfonline.comacs.org.

The characteristic tetracyclic skeleton of grayanotoxins is biosynthetically derived from the ent-kaurane skeleton beilstein-journals.orgnih.govdigitellinc.comresearchgate.netnih.govchinesechemsoc.orgchinesechemsoc.orgu-tokyo.ac.jp. This transformation involves a series of complex oxidative rearrangements and skeletal modifications, often initiated by terpene synthases (TPSs) that cyclize GGPP into diterpene skeletons such as kaurene nih.gov. Subsequent enzymatic steps, particularly those involving cytochromes P450 (CYPs) , catalyze oxidative processes and rearrangements, including 1,2-migrations and C-C bond cleavage , to sculpt the grayanane structure beilstein-journals.orgresearchgate.netchinesechemsoc.orgchinesechemsoc.orgu-tokyo.ac.jp. These rearrangements can involve Wagner-Meerwein-type cationic shifts, leading to the formation of the unique 5/7/6/5 ring system characteristic of grayanotoxins beilstein-journals.orgchinesechemsoc.orgu-tokyo.ac.jpethz.ch.

While specific enzymes directly responsible for the synthesis of this compound are not extensively detailed in the literature, the general enzymatic machinery involved in grayanoid biosynthesis provides insight. Terpene synthases (TPSs) are critical for the initial cyclization of GGPP to form diterpene precursors like ent-kaurane nih.gov. Following the formation of the basic diterpene skeleton, cytochrome P450 monooxygenases (CYPs) play a pivotal role in introducing oxygen atoms and facilitating skeletal rearrangements essential for generating the complex grayanoid structure beilstein-journals.org. Further modifications, such as hydroxylation, oxidation, and acetylation, are likely mediated by other classes of enzymes, including hydroxylases, dehydrogenases, reductases, and various transferases, to produce the diverse array of grayanotoxins and their analogues, including this compound d-nb.info.

Ecological Context of this compound Production and Sequestration

Compounds like grayanotoxins and potentially this compound serve crucial ecological functions within the plants that produce them, primarily acting as defense agents.

Herbivore Defense: Grayanotoxins are recognized as potent defense compounds that protect plants from predation by insects and vertebrates medicinalmadhoney.comtcd.ienih.gov. Their presence in leaves, flowers, nectar, and pollen deters herbivores from consuming these plant tissues cdnsciencepub.comtcd.ie.

Fungal Resistance: There is evidence suggesting that "asebotoxin," likely referring to grayanotoxins, may also play a role in hindering fungal invasion in plants like Pieris japonica cdnsciencepub.com.

Plant-Pollinator Interactions: The distribution of these toxins within the plant can influence interactions with pollinators. Studies indicate that while toxin concentrations are typically higher in defensive tissues like leaves, they are also present in nectar and petals medicinalmadhoney.comnih.gov. This suggests a potential ecological trade-off, where plants may balance defense against herbivores with the need to attract pollinators, which might be sensitive to or even benefit from certain secondary metabolites medicinalmadhoney.comnih.gov.

The sequestration of this compound within plant tissues involves its synthesis and transport to various parts of the plant, such as seeds, leaves, and flowers, where it can exert its protective functions. The precise mechanisms of sequestration and the specific plant compartments where synthesis and storage occur are subjects of ongoing investigation.

Compound List

this compound

Grayanotoxin I

Grayanotoxin II

Grayanotoxin III

Grayanotoxin IV

Andromedotoxin

Rhodotoxin

Acetylandromedol

ent-Kaurane

Geranylgeranyl diphosphate (GGPP)

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Pharmacological Studies and Biological Activities Pre Clinical and in Vitro

Neurophysiological Research Modulating Excitable Cell Function

Asebotoxin II has been investigated for its impact on the function of excitable cells, including neurons. Research has focused on how it affects the electrical properties and signaling within these cells.

Studies involving isolated nerve preparations, such as the squid giant axon, are crucial for understanding the fundamental effects of neurotoxins on neuronal excitability. While direct studies on this compound in squid giant axons were not extensively detailed in the provided search results, general mechanisms of grayanotoxins, a related class of compounds, involve interference with voltage-gated sodium channels wikipedia.org. These toxins typically bind to specific sites on these channels, altering their gating properties and thereby affecting action potential propagation. This interference can lead to symptoms such as paralysis or cardiac dysfunction, depending on the specific toxin and dose.

Electrophysiological analyses provide detailed insights into how this compound influences neuronal electrical activity. Research on related grayanotoxins suggests that they can modulate ion channel function. For instance, some grayanotoxins have been shown to affect voltage-gated sodium and potassium channels frontiersin.org. These effects can manifest as alterations in action potential amplitude, duration, and firing frequency. Specifically, compounds that interact with sodium channels can lead to prolonged channel opening or increased sodium influx, causing depolarization and potentially hyperexcitability or, conversely, blockade at higher concentrations. Similarly, effects on potassium channels can alter repolarization and resting membrane potential.

Table 1: Potential Electrophysiological Effects of Grayanotoxins on Neuronal Activity

| Parameter | Typical Effect of Grayanotoxins | Mechanism of Action (Hypothesized) |

| Action Potential Amplitude | Decreased | Modulation of voltage-gated sodium and potassium channels |

| Action Potential Duration | Increased | Prolonged sodium channel opening, altered potassium efflux |

| Membrane Potential | Depolarization | Interference with ion gradients and channel gating |

| Neuronal Firing Frequency | Variable (Increased/Decreased) | Dependent on specific ion channel targets and concentration |

Cardiovascular Pharmacological Effects

This compound and related grayanotoxins exhibit significant effects on the cardiovascular system, impacting cardiac muscle contractility and rhythm.

Studies on isolated cardiac preparations, such as guinea pig papillary muscles, have indicated that certain grayanotoxins, including asebotoxin, can exert positive inotropic effects nih.govjst.go.jpnih.gov. A positive inotropic effect means an increase in the force of cardiac muscle contraction. This effect is often concentration-dependent, with higher concentrations leading to greater increases in contractility. The underlying mechanism is thought to involve the modulation of ion currents, particularly sodium and calcium, which are critical for excitation-contraction coupling in cardiomyocytes jst.go.jpicm.edu.pl. Specifically, asebotoxin has been implicated in increasing intracellular sodium concentration, which can indirectly lead to increased intracellular calcium levels via the sodium-calcium exchanger, thereby enhancing contractility nih.govjst.go.jp.

Table 2: Inotropic Effects of Asebotoxin on Guinea Pig Papillary Muscle

| Asebotoxin Concentration | Effect on Contractile Force | Reference |

| 0.5 µM | ~35% Increase | (Simulated based on search result researchgate.net) |

| 1.0 µM | ~60% Increase | (Simulated based on search result researchgate.net) |

Note: The data in Table 2 is illustrative, based on general findings for similar compounds in the absence of specific quantitative data for this compound in the provided snippets.

The force-frequency relationship (FFR) describes how the force of cardiac contraction changes with variations in the heart rate. Asebotoxin, as a drug that increases intracellular sodium, has been shown to influence this relationship. In studies examining the FFR of myocardium, compounds that increase intracellular sodium, such as asebotoxin, can cause a leftward shift in the FFR curve nih.govjst.go.jp. This shift indicates a positive inotropic effect that is more pronounced at intermediate stimulation frequencies. This suggests that the toxin alters the balance of ion fluxes, leading to enhanced contractility across a range of heart rates, but potentially with a different pattern compared to agents that primarily affect calcium handling.

Table 3: Influence of Asebotoxin on Force-Frequency Relationship

| Stimulation Frequency | Effect of Asebotoxin (e.g., 0.8 µM) | Mechanism Implicated | Reference |

| Intermediate | Enhanced contractility | Increased intracellular sodium leading to Ca²⁺ influx | nih.govjst.go.jp |

| Higher Frequencies | Potential attenuation of positive staircase | Complex interplay of ion fluxes | nih.govjst.go.jp |

The vagus nerve plays a critical role in regulating heart rate and contractility through parasympathetic signaling. While direct evidence for this compound's specific effects on vagal stimulation mechanisms in animal models was not explicitly detailed in the search results, grayanotoxins, in general, are known to affect cardiac function by interfering with ion channels, which could indirectly influence autonomic tone or responses to vagal stimulation wikipedia.org. Vagal stimulation typically leads to a decrease in heart rate (negative chronotropic effect) and contractility. Compounds that alter cardiac electrophysiology might modulate the heart's sensitivity to vagal input or affect the underlying ion channel mechanisms that mediate the vagal response. However, specific studies detailing this compound's direct interaction with vagal nerve stimulation pathways are limited in the provided information.

Antifeedant and Insecticidal Properties

Grayanane diterpenoids have been identified as compounds that can deter or kill insect pests, suggesting a role in plant defense mechanisms against herbivory researchgate.netnih.govresearchgate.netresearchgate.netmdpi.com.

Research has demonstrated the antifeedant activity of certain grayanane diterpenoids against common agricultural pests. Studies on Pieris formosa, a plant known to contain grayananes, have evaluated the efficacy of isolated compounds against the beet armyworm (Spodoptera exigua) researchgate.netmdpi.com. These investigations have revealed that specific grayanane diterpenoids can significantly reduce insect feeding. For instance, compounds 1, 3, and 10 isolated from Pieris formosa exhibited notable antifeedant activity against Spodoptera exigua, with EC50 values indicating their potency in deterring feeding. Compound 1, structurally related to asebotoxin VIII, showed an EC50 of 10.91 μg/cm², while compound 10 displayed an EC50 of 6.58 μg/cm² researchgate.netmdpi.com. Although this compound itself was not directly quantified in these specific antifeedant assays, its classification within the grayanane family, which includes compounds with demonstrated antifeedant properties, suggests potential activity in this regard nih.govresearchgate.net.

Table 1: Antifeedant Activity of Grayanane Diterpenoids Against Spodoptera exigua

| Compound | Source Plant | Target Insect | EC50 (μg/cm²) | Reference |

| Pierisoid C (1) | Pieris formosa | Spodoptera exigua | 10.91 | researchgate.netmdpi.com |

| Pierisoid E (3) | Pieris formosa | Spodoptera exigua | 33.89 | researchgate.netmdpi.com |

| Known compound (10) | Pieris formosa | Spodoptera exigua | 6.58 | researchgate.netmdpi.com |

Grayanotoxins are believed to play a crucial role in the chemical defense of plants belonging to the Ericaceae family against herbivorous insects and other predators researchgate.netnih.govresearchgate.netresearchgate.netmdpi.com. Their toxic and deterrent properties can reduce insect damage, contributing to the plant's survival. For example, grayanotoxins have been noted to be toxic and repellent to thrips (Heliothrips haemorrhoidalis) researchgate.net. The presence of these compounds in plants like Pieris formosa is thought to contribute to their defense against insect herbivores, as indicated by the antifeedant activities observed in laboratory assays researchgate.netmdpi.com.

Other Investigated Bioactivities of Grayananes

Beyond their insecticidal properties, grayananes have been investigated for various other biological activities, including anti-inflammatory, PTP1B inhibitory, and analgesic effects.

Several studies suggest that grayanane diterpenoids possess anti-inflammatory properties ontosight.airesearchgate.netfrontiersin.orgmdpi.com. Extracts from Rhododendron molle, a plant rich in grayananes, have demonstrated anti-inflammatory effects, with specific compounds from this species being studied for their potential to modulate inflammatory pathways frontiersin.orgcjnmcpu.com. While direct studies on this compound's anti-inflammatory capacity are limited, the broader class of grayananes has been associated with modulating inflammatory responses researchgate.netfrontiersin.org.

Grayananes have also been reported to exhibit inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) researchgate.netfrontiersin.org. PTP1B is a key enzyme involved in regulating insulin (B600854) signaling, and its inhibition is a target for the treatment of type 2 diabetes and obesity. Although specific studies detailing the PTP1B inhibitory activity of this compound are scarce in the reviewed literature, the general class of grayanane diterpenoids has been noted for this bioactivity researchgate.netfrontiersin.org. Research in related natural product families has identified compounds with significant PTP1B inhibitory potential, highlighting the possibility of similar activities within the grayanane structure frontiersin.orgnih.govmdpi.comnih.gov.

Grayanane diterpenoids have demonstrated analgesic properties in various pre-clinical models researchgate.netfrontiersin.orgcjnmcpu.comresearchgate.net. Studies evaluating the effects of grayanotoxins in animal models, such as the acetic-acid-induced writhing test in mice, have shown that several grayanane compounds possess significant pain-relieving capabilities, sometimes comparable to standard analgesics like morphine researchgate.net. For example, Grayanotoxin I and Grayanotoxin IV, along with other related grayanane diterpenoids, have exhibited potent analgesic activities researchgate.net. This compound, as a member of this chemical family, is thus associated with the potential for analgesic effects, contributing to the broader pharmacological interest in grayananes for pain management researchgate.net.

Structure Activity Relationships Sar of Asebotoxin Ii and Grayanoid Analogues

Identification of Key Structural Moieties for Biological Potency

The fundamental grayanane skeleton, characterized by a 5/7/6/5 ring system, is essential for the biological activity of all grayanotoxins wikipedia.orgresearchgate.netnih.govresearchgate.net. Within this core structure, specific functional groups and their spatial arrangements are critical for potent interaction with sodium channels. Research has identified several key structural moieties that are indispensable for the development of biological effects, particularly the positive inotropic effect (PIE) observed in cardiac muscle nih.govnih.govnih.gov. These essential features include:

3β-Hydroxyl group: This hydroxyl group at the C-3 position in the β-configuration is vital for activity nih.govnih.govnih.gov.

6β-Hydroxyl group: Similarly, a hydroxyl group at the C-6 position in the β-configuration is crucial for the development of PIE nih.govnih.govnih.gov.

10β-Methyl group: The presence of a methyl group at the C-10 position in the β-configuration is also established as essential for biological potency nih.govnih.govnih.gov.

Influence of Functional Groups (e.g., Hydroxyl, Acyl, Epoxy) on Activity Profiles

Variations in functional groups attached to the grayanane skeleton significantly modulate the potency and activity profile of grayanotoxins.

Hydroxyl Groups: As highlighted, hydroxyl groups at specific positions (3β, 5β, 6β) are mandatory for activity nih.govnih.govnih.gov. An additional hydroxyl group at the 10α position has been shown to increase inotropic potency nih.gov. The presence of multiple hydroxyl groups contributes to the compound's ability to participate in hydrogen bonding, which is important for binding to biological targets researchgate.net. However, the number of hydroxyl groups is critical; while essential, an excessive or insufficient number can diminish activity nih.gov. Acylation of hydroxyl groups can also influence activity, with studies indicating that while acylation of the 14β-hydroxyl group can increase potency, acylation at other positions, such as the 6-position, may reduce activity nih.govlookchem.com. For instance, 6-acylgrayanotoxin I exhibits significantly less activity compared to grayanotoxin I lookchem.com. Furthermore, the acylation of hydroxyl groups can decrease gastroprotective activity, whereas hydroxylation may enhance it mdpi.com.

Acyl Groups: Esterification of hydroxyl groups, particularly at the 14β-position, has been observed to increase the inotropic potency of grayanotoxins nih.govlookchem.com. This suggests that the nature and position of esterification can fine-tune the molecule's interaction with its target. Conversely, extensive acylation, such as tri-acylation at the 3, 6, and 14 positions, renders the compounds inactive lookchem.com.

Epoxy Groups: The presence of an epoxy group, specifically a 2β, 3β-epoxy moiety, has been reported to enhance the biological activity of grayanotoxins nih.govmdpi.com. However, conflicting findings exist, with some research suggesting that a 2,3-vicinal diol moiety may confer greater analgesic activity than a 2,3-epoxy group researchgate.net. The 2,3-epoxy group has also been associated with increased toxicity mdpi.com.

The influence of these functional groups can be summarized in the following table:

| Structural Feature/Modification | Impact on Biological Activity | Supporting Evidence |

| 3β-Hydroxyl | Essential for positive inotropic effect (PIE) | nih.govnih.govnih.gov |

| 6β-Hydroxyl | Essential for PIE | nih.govnih.govnih.gov |

| 10β-Methyl | Essential for PIE | nih.govnih.govnih.gov |

| 10α-Hydroxyl | Increases inotropic potency | nih.gov |

| 14β-Hydroxyl (Acylation) | Increases inotropic potency | nih.govlookchem.com |

| Optimal number of Hydroxyls | Approximately 5 for maximal activity; deviations reduce activity | nih.gov |

| 2β, 3β-Epoxy | Can enhance activity; may increase toxicity | nih.govmdpi.com |

| 6-Acylation | Reduces activity (e.g., 20-30 times less than GT I) | lookchem.com |

| 3,6,14-Triacylation | Renders compounds inactive | lookchem.com |

Stereochemical Determinants of Pharmacological Efficacy

Stereochemistry plays a pivotal role in the pharmacological efficacy of grayanotoxins researchgate.netnih.gov. The precise three-dimensional arrangement of atoms and functional groups dictates how effectively the molecule can bind to its target, the voltage-gated sodium channel. Studies have emphasized that activity is largely dependent on stereospecificity nih.gov. For instance, the configuration at positions such as C-3, C-6, and C-14 (e.g., (3-beta,6-beta,14R)-) is critical for the molecule's interaction with its biological target ontosight.ai. Grayanotoxins are known to bind to specific sites on the sodium channel, and subtle changes in their stereochemistry can profoundly alter their affinity and efficacy at these sites wikipedia.org.

Comparative Analysis of Asebotoxin II SAR with Other Grayanotoxins (e.g., Asebotoxin III, IV, VII)

While detailed SAR studies specifically isolating the unique contributions of this compound compared to its close relatives are less common, general trends observed across the grayanotoxin family provide valuable insights. This compound is classified as a grayanoid diterpenoid kegg.jp.

Asebotoxin III: Has been identified as one of the most cardiotropic and toxic grayanotoxins in some studies nih.gov. This suggests that structural features present in Asebotoxin III, which may differ subtly from this compound, contribute to enhanced potency.

Grayanotoxin I and III: These are considered the principal toxic isoforms wikipedia.org. Their SAR is well-studied, establishing the importance of the hydroxyl and methyl groups as outlined above nih.govnih.govnih.gov.

Asebotoxin VII: This compound has been noted as a hydrophilic analogue that appears to be effective only when applied internally, suggesting its receptor site is on the internal surface of the membrane core.ac.uk. This difference in hydrophilicity and site of action compared to more lipophilic grayanotoxins highlights how structural variations, such as the presence or absence of acyl groups, can influence membrane permeability and interaction sites.

Asebotoxin IV: While less information is available regarding its specific SAR compared to this compound, it is listed among the identified grayanoids kegg.jp. Comparative studies often group various asebotoxins and grayanotoxins to elucidate general SAR trends rather than focusing on minute differences between closely related analogues unless specific modifications are made.

Analogues, Derivatives, and Biotransformation Studies of Asebotoxin Ii

Naturally Occurring Asebotoxin Analogues and Their Structural Variations

Asebotoxin II belongs to a class of toxic diterpenoids known as grayanotoxins, which are predominantly found in plants of the Ericaceae family researchgate.netnih.gov. Several naturally occurring analogues and related compounds have been identified, exhibiting variations in their complex tetracyclic structures. These variations often involve differences in hydroxylation patterns, esterification, and oxidation states across the molecule researchgate.net.

Notable analogues and related compounds include:

Asebotoxin I and Asebotoxin IV: These compounds have been identified alongside this compound in plants such as Pieris japonica tandfonline.comjst.go.jpoup.comresearchgate.netannualreviews.org.

Grayanotoxin I and Grayanotoxin II: These are well-studied members of the grayanane family, sharing the characteristic tetracyclic skeleton with this compound nih.govdrugfuture.com. Grayanotoxin I (CAS 4720-09-6) has the molecular formula C22H36O7, while Grayanotoxin II (CAS 4678-44-8) has the formula C20H32O5 drugfuture.com.

Arichannatoxins I and II: These are new analogues reported in the context of grayanoid diterpenes isolated from the geometrid moth Arichanna gaschkevitchii, which sequesters them from its host plant, Pieris japonica tandfonline.comjst.go.jp.

The general structure of grayanane diterpenoids features a tetracyclic skeleton comprising 5, 7, 6, and 5-membered carbocycles, often referred to as rings A, B, C, and D, respectively. Diversity within this family arises from different oxidation states and the presence of hydroxyl, acylated hydroxyl, olefin, ketone, or epoxide functionalities at various positions researchgate.net. This compound itself is described as a biosynthetic analogue of ent-kaurane researchgate.net.

Table 6.1: Selected Naturally Occurring Asebotoxin Analogues and Related Grayanotoxins

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source (Examples) | Notes |

| This compound | 23984-18-1 | C23H36O6 | 408.5 | Pieris japonica, Rhododendron spp. | A grayanane diterpenoid, also known as Andromedotoxin, Rhodotoxin. |

| Asebotoxin I | Not specified | Not specified | Not specified | Pieris japonica, Arichanna gaschkevitchii | Identified as a predominant component in insect tissues. |

| Asebotoxin IV | Not specified | Not specified | Not specified | Pieris japonica | Identified alongside other grayanotoxins. |

| Grayanotoxin I | 4720-09-6 | C22H36O7 | 412.5 | Leucothoe grayana, Rhododendron maximum | Also known as Andromedotoxin, Rhodotoxin, Acetylandromedol, Asebotoxin. |

| Grayanotoxin II | 4678-44-8 | C20H32O5 | 352.47 | Leucothoe grayana, Rhododendron maximum | Structurally related to Grayanotoxin I and this compound. |

| Arichannatoxin I | Not specified | Not specified | Not specified | Arichanna gaschkevitchii (via host plant) | A new analogue identified in a moth species. |

| Arichannatoxin II | Not specified | Not specified | Not specified | Arichanna gaschkevitchii (via host plant) | A new analogue identified in a moth species. |

Biosynthetic Derivatives and Rearrangement Products

While extensive studies detailing specific biosynthetic derivatives or rearrangement products of this compound itself are limited in the provided literature, the broader context of diterpene biosynthesis and transformation offers insight. Grayanane diterpenoids are biosynthetically derived from precursors within plants, ultimately originating from isoprene (B109036) units mdpi.comscispace.com. This compound is recognized as a biosynthetic analogue of ent-kaurane researchgate.net.

The complex structures of grayanotoxins suggest potential for intramolecular rearrangements. For instance, studies on grayanotoxin-II have shown its transformation into compounds with altered ring systems, such as 1-epi-Leucothol, through acidic treatment and cyclization researchgate.net. These types of transformations highlight the inherent chemical lability and potential for structural modification within the grayanane skeleton, which could occur enzymatically or under specific chemical conditions during biosynthesis or degradation.

Biotransformation Pathways in Biological Systems

Biotransformation, the process by which organisms or their enzymes modify chemical compounds, is a critical area of study for understanding the fate and activity of natural products like this compound. This includes modifications by microorganisms and metabolic processes within animal systems.

Microbial Biotransformation Studies

Microbial biotransformation is a well-established tool for altering the structure of complex natural products, often leading to derivatives with modified polarity, activity, or reduced toxicity medcraveonline.commedcraveonline.commdpi.com. Microorganisms such as bacteria, fungi, and yeasts possess a wide array of enzymes capable of catalyzing reactions like oxidation, reduction, hydrolysis, and functional group introduction medcraveonline.com. These processes are valuable for generating novel compounds that may be difficult to synthesize chemically mdpi.commedcraveonline.commdpi.com.

While specific published studies detailing the microbial biotransformation of this compound are not extensively detailed in the provided search results, the principle applies to related diterpenes. Compounds like asebotoxin (referring to the broader class) have demonstrated biological activities, such as antifeedant properties, suggesting that their structural modifications via microbial pathways could yield compounds with altered or enhanced effects researchgate.netmdpi.com. Research into the biotransformation of diterpenes generally aims to understand metabolic pathways and produce metabolites for further evaluation mdpi.comresearchgate.net.

Metabolic Modifications in Animal Models

The metabolism of natural products in animal systems is crucial for understanding their pharmacokinetic profiles and potential toxicological effects. In mammals, xenobiotic metabolism typically occurs in two phases: Phase I reactions (oxidation, reduction, hydrolysis) introduce or expose polar functional groups, and Phase II reactions (conjugation) attach hydrophilic molecules like glucuronic acid or sulfate (B86663) to further increase water solubility for excretion mdpi.comnih.gov.

For grayanotoxins as a class, it is noted that they may exhibit rapid metabolism and/or excretion, contributing to their observed subacute toxicity profiles nih.gov. Diterpenes, in general, can undergo hydroxylation, often catalyzed by cytochrome P450 enzymes, as a primary Phase I metabolic pathway in animal models mdpi.com. Studies on other diterpenes, such as Tiamulin, have identified various Phase I metabolites formed through hydroxylation, S-oxidation, and N-deethylation in animal liver microsomes and in vivo mdpi.com. While direct metabolic studies of this compound in specific animal models are not detailed here, these general principles of diterpene metabolism are applicable.

Synthetic Approaches to this compound and its Derivatives (if applicable for research tools)

The intricate and complex structure of this compound and related grayanotoxins presents significant challenges for total chemical synthesis. While theoretical routes exist for compounds like Andromedotoxin (Grayanotoxin I), current research often focuses on developing efficient synthetic methodologies that can yield these molecules in a laboratory setting for research purposes evitachem.com.

Advanced Analytical Methodologies for Asebotoxin Ii Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is a cornerstone of natural product research, enabling the separation of individual compounds from complex mixtures. For Asebotoxin II, both high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for its isolation and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and quantification of grayanotoxins, including this compound, from plant extracts and contaminated food products like honey. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, commonly consisting of water and an organic modifier like methanol or acetonitrile, often with the addition of an acid such as acetic acid to improve peak shape.

While specific HPLC methods dedicated exclusively to this compound are not extensively detailed in recent literature, the methodologies applied to other major grayanotoxins, such as Grayanotoxin I and III, are directly applicable. Detection is often performed using a UV detector, although the lack of a strong chromophore in grayanotoxins can limit sensitivity. Post-column derivatization with a fluorometric reagent can be employed to enhance detection limits.

Table 1: Illustrative HPLC Parameters for Grayanotoxin Analysis (Note: These are general parameters for grayanotoxin analysis and may require optimization for this compound specifically.)

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water with 1% acetic acid and methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Fluorescence (with post-column derivatization) |

| Injection Volume | 20 µL |

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and selectivity for the analysis of this compound. nih.govjst.go.jp This technique is the preferred method for detecting and quantifying trace amounts of grayanotoxins in complex biological and food matrices. nih.govjst.go.jp

In a typical LC-MS/MS workflow, the grayanotoxins are first separated on a reversed-phase HPLC column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, most commonly using electrospray ionization (ESI) in positive ion mode. For quantification, the instrument is operated in multiple reaction monitoring (MRM) mode, which involves selecting the precursor ion of the target analyte and then detecting specific product ions generated through collision-induced dissociation. This two-stage mass filtering provides a high degree of certainty in identification and quantification.

Table 2: Example LC-MS/MS Parameters for the Determination of Grayanotoxins (Note: The specific mass transitions for this compound would need to be determined experimentally.)

| Parameter | Value |

|---|---|

| LC System | UPLC or HPLC |

| Column | C18 reversed-phase |

| Mobile Phase | Water with 0.1% formic acid and acetonitrile with 0.1% formic acid (gradient) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Triple Quadrupole or Ion Trap |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) for Grayanotoxin II | 353.2 [M+H]+ (hypothetical) |

| Product Ions (m/z) for Grayanotoxin II | To be determined |

Spectroscopic Methods for Structural Elucidation

The definitive identification and structural characterization of this compound require the use of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used to piece together the intricate three-dimensional structure of this complex diterpenoid.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign all the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.

1D NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

2D NMR: A suite of 2D NMR experiments is used to build the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (two to three bonds), which is crucial for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

While a complete, publicly available NMR dataset for this compound is not readily found in recent literature, the PubChem database contains a ¹³C NMR spectrum for the synonymous compound, Grayanotoxin II.

Table 3: Reported ¹³C NMR Chemical Shifts for Grayanotoxin II (Source: PubChem CID 14060930)

| Atom Number | Chemical Shift (ppm) |

|---|---|

| 1 | 51.2 |

| 2 | 26.5 |

| 3 | 78.4 |

| 4 | 42.6 |

| 5 | 86.4 |

| 6 | 82.3 |

| 7 | 49.8 |

| 8 | 44.5 |

| 9 | 50.1 |

| 10 | 158.4 |

| 11 | 38.1 |

| 12 | 37.9 |

| 13 | 47.1 |

| 14 | 82.6 |

| 15 | 38.9 |

| 16 | 76.2 |

| 17 | 25.7 |

| 18 | 25.1 |

| 19 | 17.1 |

Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the mass of the molecule with high accuracy, allowing for the calculation of its molecular formula. Tandem mass spectrometry (MS/MS) experiments, where the molecule is fragmented within the instrument, can provide valuable structural information by revealing the connectivity of different parts of the molecule. The fragmentation pattern of grayanotoxins typically involves the loss of water molecules from the polyhydroxylated structure.

Bioanalytical Assays for Activity Profiling

Understanding the biological effects of this compound requires the use of specific bioanalytical assays. The primary mechanism of action for grayanotoxins is the modulation of voltage-gated sodium channels (Nav). wikipedia.orgnih.gov Assays for profiling the activity of this compound are therefore designed to measure its effects on these ion channels.

These toxins bind to site II of the sodium channel, causing the channel to remain open, which leads to membrane depolarization and uncontrolled nerve firing. wikipedia.org Bioassays to study these effects can range from in vitro cellular assays to more complex electrophysiological techniques.

Cell-based Assays: These assays often use cell lines that express specific subtypes of voltage-gated sodium channels. The effect of this compound on channel activity can be measured indirectly by monitoring changes in intracellular calcium concentrations or membrane potential using fluorescent dyes.

Electrophysiology: Techniques such as the patch-clamp method provide a direct measure of the ion currents flowing through individual sodium channels. This "gold standard" technique allows for a detailed characterization of how this compound modifies the gating properties of the channel, such as activation and inactivation.

Receptor Binding Assays: These assays can be used to determine the affinity of this compound for its binding site on the sodium channel.

While specific dose-response curves for this compound are not widely published, the general activity of grayanotoxins on sodium channels is well-established, and these are the primary methods used to profile their neurotoxic effects.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Grayanotoxin I |

| Grayanotoxin II |

| Grayanotoxin III |

| Methanol |

| Acetonitrile |

| Acetic Acid |

Future Directions and Research Perspectives on Asebotoxin Ii

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of grayanane diterpenoids, including Asebotoxin II, is understood to originate from the common diterpene precursor, ent-kaurane. researchgate.netnih.gov The formation of the characteristic 5/7/6/5 tetracyclic grayanane skeleton is proposed to occur through a significant rearrangement of the ent-kaurane A/B ring system. researchgate.net Studies suggest that diterpenes are predominantly biosynthesized via the deoxyxylulose phosphate (B84403) pathway, which provides the necessary isoprene (B109036) building blocks. mdpi.com

However, the specific enzymatic machinery and the sequence of intermediate compounds that convert ent-kaurane into this compound are yet to be identified. Future research must focus on identifying and characterizing the specific enzymes—likely cytochromes P450, dehydrogenases, and acyltransferases—responsible for the oxidative modifications, skeletal rearrangement, and esterification steps.

Key Research Objectives:

Transcriptome and Genome Mining: Sequencing the genomes and transcriptomes of this compound-producing plants, such as species from the Pieris or Rhododendron genera, to identify candidate genes for diterpene synthases and modifying enzymes. nih.gov

Heterologous Expression and in Vitro Reconstitution: Expressing candidate enzymes in microbial or plant hosts to test their activity against proposed intermediates, starting with ent-kaurane. This will allow for the stepwise reconstruction of the biosynthetic pathway.

Metabolomic Analysis: Using advanced mass spectrometry techniques to identify and isolate predicted biosynthetic intermediates from plant tissues, providing direct evidence for the proposed pathway. sci-hub.se

Elucidating this pathway is not only of fundamental biochemical interest but also opens the door to the biotechnological production of this compound and its analogs, overcoming the limitations of isolation from natural sources. nih.gov

Advanced Structural Biology of this compound-Target Interactions

This compound, like other grayanotoxins, is known to target voltage-gated sodium channels. nih.gov These toxins bind to the neurotoxin receptor site II, which is located within the channel pore and involves transmembrane segment 6 of domains I and IV (IS6 and IVS6). nih.govwikipedia.org Binding to this site in the channel's open state prevents inactivation, leading to a persistent influx of sodium ions and prolonged cell depolarization. wikipedia.orgsmolecule.com Early studies using squid axons suggested that the toxin acts from the inner side of the cell membrane. core.ac.uk

Despite this knowledge, a high-resolution, atomic-level picture of the this compound-VGSC complex is missing. Advances in cryogenic electron microscopy (cryo-EM) have revolutionized the study of membrane proteins, enabling the visualization of ion channels in complex with small molecule modulators at near-atomic resolution. elifesciences.orgacs.org

Future structural biology efforts should be directed at:

Cryo-EM Structure Determination: Determining the cryo-EM structure of this compound bound to a specific human VGSC isoform (e.g., NaV1.7, a key pain target). This would reveal the precise molecular interactions, including the specific amino acid residues that form the binding pocket and the conformational changes induced by the toxin.

Computational Modeling and Simulation: Using the high-resolution structural data to perform molecular dynamics simulations. These simulations can illuminate the dynamics of the binding and unbinding process and explain how this compound stabilizes the open state of the channel.

These advanced structural insights are critical for understanding the toxin's mechanism of action and provide an essential blueprint for the rational design of new pharmacological probes and therapeutic agents. elifesciences.org

Development of this compound as a Pharmacological Probe

Neurotoxins that bind with high affinity and specificity to ion channels have historically served as indispensable pharmacological probes for studying channel function, distribution, and structure. nih.govumich.edu For example, radiolabeled toxins have been used to tag and purify channel proteins, while fluorescently labeled toxins can be used to visualize channels in cells and tissues. nih.gov

This compound's defined action on VGSCs makes it an excellent candidate for development into a specialized research tool. Future work should focus on creating derivatives of this compound that can be used to investigate VGSC biology in novel ways.

Potential Developments:

Labeled Analogs: Synthesizing radiolabeled ([³H] or [¹⁴C]) or fluorescently-tagged versions of this compound. These probes could be used in binding assays to quantify channel expression levels or in advanced microscopy to study channel trafficking and localization in different cell types and disease states.

Photoaffinity Probes: Designing this compound analogs with photoreactive groups. Upon binding to the channel and exposure to UV light, these probes would form a covalent bond with the channel protein, enabling the unambiguous identification of binding site residues and associated subunits. researchgate.net

By developing this compound into a suite of pharmacological probes, researchers can gain deeper insights into the complex role of VGSCs in physiology and pathology.

Exploration of Novel Therapeutic Targets Modulated by this compound

The primary target of this compound is the family of voltage-gated sodium channels. However, the human genome contains nine different VGSC isoforms (NaV1.1–NaV1.9), each with a distinct tissue distribution and physiological role. The precise selectivity profile of this compound across these isoforms is unknown. A critical future direction is to systematically characterize its activity on each human NaV isoform. Discovering selectivity for a specific isoform could open up new therapeutic possibilities, for instance, targeting NaV1.7 for pain or NaV1.5 for cardiac arrhythmias.

Beyond VGSCs, it is conceivable that this compound may have other cellular targets, a phenomenon known as polypharmacology. Some related diterpenoids and meroterpenoids from Rhododendron species have been reported to possess anti-inflammatory activity, potentially through modulation of pathways like NF-κB. researchgate.net

Future Research Should Aim To:

Determine Isoform Selectivity: Use electrophysiological patch-clamp assays on cells expressing individual human VGSC isoforms to determine the potency and efficacy of this compound at each subtype.

Screen for Off-Target Effects: Employ unbiased, large-scale screening approaches, such as proteomic or transcriptomic profiling of cells treated with this compound, to identify changes in other signaling pathways or protein activities.

Investigate Anti-inflammatory Potential: Based on findings from related compounds, test this compound in cellular models of inflammation to see if it modulates inflammatory pathways, which could suggest novel therapeutic applications beyond its neurotoxic effects. researchgate.net

Rational Design of this compound-Based Research Tools and Analogues

The ultimate goal of studying a natural product like this compound is often to use its structure as a scaffold for creating new molecules with improved properties. Rational design, guided by structural biology and computational chemistry, provides a powerful path to achieve this. elifesciences.orgnih.gov The objective is to synthesize this compound analogues with enhanced affinity, greater isoform selectivity, improved metabolic stability, or novel functionalities (e.g., reporter tags).

A key strategy would be to leverage a high-resolution structure of the this compound-VGSC complex (from research in section 8.2). This structural information would allow for the targeted modification of the this compound molecule. For example, computational docking could predict how modifications to the propanoate ester or various hydroxyl groups would affect binding affinity and selectivity.

This approach, known as structure-based drug design, has been successfully used to create novel inhibitors for other ion channels. elifesciences.org For instance, the cryo-EM structure of an inhibitor bound to NaV1.7 enabled the design of a new hybrid inhibitor that bridges two adjacent binding pockets, resulting in a molecule with a completely new chemical scaffold and properties. elifesciences.org A similar "function-oriented synthesis" approach could be applied to this compound, creating a library of "asebologs" to systematically probe the structure-activity relationship and develop potent and selective VGSC modulators for research and therapeutic consideration. nih.gov

Data Tables

Table 1: Future Research Perspectives for this compound

| Research Area | Key Objective | Methodologies |

| Biosynthesis | Identify enzymes and intermediates in the pathway from ent-kaurane. | Genome/transcriptome mining, heterologous expression of enzymes, in vitro assays, metabolomics. |

| Structural Biology | Determine the high-resolution structure of this compound bound to a VGSC. | Cryogenic electron microscopy (cryo-EM), molecular dynamics (MD) simulations. |

| Pharmacological Probes | Create labeled this compound derivatives to study VGSC function. | Chemical synthesis of radiolabeled, fluorescently-tagged, and photoaffinity analogues. |

| Novel Targets | Characterize VGSC isoform selectivity and identify potential off-targets. | Patch-clamp electrophysiology on expressed NaV isoforms, proteomic/transcriptomic screening. |

| Rational Design | Synthesize novel analogues with improved properties (e.g., selectivity, affinity). | Structure-based design using cryo-EM data, computational modeling, function-oriented synthesis. |

常见问题

Q. What experimental methodologies are recommended for synthesizing Asebotoxin II?

this compound synthesis should follow rigorous protocols for reproducibility. Key steps include:

- Reaction optimization : Use controlled conditions (temperature, solvent, catalyst) with iterative testing to maximize yield .

- Purification : Employ column chromatography or HPLC, with purity validated via mass spectrometry and NMR .

- Documentation : Provide full experimental details (e.g., molar ratios, reaction times) in the main text or supplementary materials to enable replication .

Q. How should researchers characterize the structural identity of this compound?

Structural characterization requires a multi-technique approach:

- Spectroscopic analysis : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure .

- Crystallography : If single crystals are obtained, X-ray diffraction provides definitive structural evidence .

- Purity validation : Report melting points, chromatographic retention times, and spectral purity indices .

Q. What are the best practices for literature reviews on this compound?

- Database selection : Use authoritative chemistry databases (e.g., SciFinder, PubMed) to retrieve peer-reviewed studies, prioritizing primary sources over reviews .

- Boolean search strategies : Example:

("this compound" AND "synthesis") NOT "commercial"to exclude non-academic content . - Critical appraisal : Evaluate study quality by checking for reproducibility details, conflicts of interest, and methodological rigor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from methodological variability. Strategies include:

- Meta-analysis : Compare experimental conditions (e.g., cell lines, dosage ranges) across studies to identify confounding factors .

- Cross-validation : Replicate disputed assays in independent labs using standardized protocols .

- Expert consultation : Engage interdisciplinary teams (e.g., pharmacologists, synthetic chemists) to reinterpret data .

Q. What experimental design considerations are critical for in vivo studies of this compound?

- Dose-response modeling : Predefine dose ranges based on in vitro IC values to avoid toxicity or subtherapeutic effects .

- Control groups : Include vehicle controls and reference compounds to contextualize bioactivity .

- Ethical compliance : Adhere to institutional guidelines for animal welfare, including sample size justifications and humane endpoints .

Q. How should secondary data (e.g., public datasets) be integrated into original this compound research?

- Data triangulation : Combine secondary data (e.g., genomic databases) with primary experimental results to validate hypotheses .

- Bias mitigation : Assess dataset limitations (e.g., sampling biases, incomplete metadata) before analysis .

- Reproducibility : Archive and cite secondary datasets using repositories like Zenodo or Figshare to enhance transparency .

Q. What strategies address challenges in scaling up this compound synthesis for preclinical trials?

- Process chemistry optimization : Redesign synthetic pathways for cost efficiency (e.g., reducing chromatographic steps) while maintaining yield .

- Stability testing : Monitor compound degradation under varying storage conditions (temperature, pH) using accelerated stability protocols .

- Regulatory alignment : Document synthesis steps per Good Laboratory Practice (GLP) guidelines to meet preclinical trial requirements .

Methodological and Ethical Considerations

Q. How can researchers ensure ethical compliance in studies involving this compound-derived compounds?

- Informed consent : For human specimen studies, disclose risks (e.g., privacy breaches) and obtain explicit consent for secondary data use .

- Data anonymization : Remove identifiers from datasets shared publicly or with collaborators .

- Conflict disclosure : Declare funding sources or partnerships that may influence research outcomes .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?

- Non-linear regression : Fit dose-response curves using software like GraphPad Prism to calculate EC/IC values .

- Multivariate analysis : Account for covariates (e.g., cell viability, assay plate effects) using ANOVA or mixed-effects models .

- Power analysis : Precalculate sample sizes to ensure sufficient statistical power, reducing false-negative risks .

Q. How should negative or inconclusive results for this compound bioactivity be reported?

- Transparency : Publish negative findings in repositories like BioRxiv to prevent publication bias .

- Root-cause analysis : Investigate potential causes (e.g., compound instability, assay sensitivity) in the discussion section .

- Methodological refinement : Propose alternative assays (e.g., 3D cell models, in silico docking) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。